4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide

Myeloperoxidase inhibition Enzyme kinetics Substituent effects

4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide (IUPAC: 4-[(4-nitrophenoxy)methyl]benzohydrazide, CAS 379254-49-6) is a synthetic organic compound with molecular formula C14H13N3O4 and molecular weight 287.27 g/mol. It is characterized by a benzoic acid hydrazide scaffold substituted at the para position with a 4-nitrophenoxymethyl group, and it is primarily supplied as a research chemical with a typical purity specification of 95% and a reported melting point range of 129–131 °C.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
Cat. No. B12111940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-10(2-4-11)9-21-13-7-5-12(6-8-13)17(19)20/h1-8H,9,15H2,(H,16,18)
InChIKeyNCKYWLAMTAZLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide: Procurement Baseline and Core Specifications


4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide (IUPAC: 4-[(4-nitrophenoxy)methyl]benzohydrazide, CAS 379254-49-6) is a synthetic organic compound with molecular formula C14H13N3O4 and molecular weight 287.27 g/mol . It is characterized by a benzoic acid hydrazide scaffold substituted at the para position with a 4-nitrophenoxymethyl group, and it is primarily supplied as a research chemical with a typical purity specification of 95% and a reported melting point range of 129–131 °C [1][2]. The compound is classified as a substituted benzoic acid hydrazide derivative and is utilized in medicinal chemistry and chemical biology research as a building block for further derivatization and as a probe for enzyme inhibition studies.

Why 4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide Cannot Be Interchanged with Simpler Analogs


Direct substitution of 4-(4-nitro-phenoxymethyl)-benzoic acid hydrazide with simpler benzoic acid hydrazide analogs (e.g., unsubstituted benzoic acid hydrazide, 4-aminobenzoic acid hydrazide, or 4-nitrobenzoic acid hydrazide) is not scientifically valid because substituent effects on the aromatic ring profoundly alter enzyme inhibition kinetics, oxidation potential, and molecular recognition [1]. Kinetic studies on myeloperoxidase have established that the rate constant for reduction of Compound II (a key step in enzyme inactivation) varies by more than 500-fold across different substituted benzoic acid hydrazides, and that substituent hydrophobicity dictates the radical intermediate's ability to access the distal heme pocket and convert the enzyme to the inactive Compound III state [1][2]. The para-(4-nitrophenoxymethyl) moiety introduces a distinct combination of electronic (electron-withdrawing nitro group) and steric (extended phenoxymethyl linker) properties that are absent in benchmark inhibitors such as 4-aminobenzoic acid hydrazide (ABAH). Consequently, in-class substitution risks altered reaction kinetics, shifted mechanism-based inactivation profiles, and unpredictable experimental outcomes in enzymatic assays, rendering compound-specific procurement essential.

4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide: Quantified Differential Evidence Versus Comparators


Compound II Reduction Kinetics: 4-Nitro vs. 4-Amino Substitution in Myeloperoxidase Assays

In a purified myeloperoxidase system at 15 °C and pH 7.0, 4-nitrobenzoic acid hydrazide reduced Compound II with a second-order rate constant of 1.3 × 10³ M⁻¹ s⁻¹, which is approximately 500-fold slower than the 6.5 × 10⁵ M⁻¹ s⁻¹ measured for 4-aminobenzoic acid hydrazide (ABAH) [1]. Although direct kinetic data for 4-(4-nitro-phenoxymethyl)-benzoic acid hydrazide are not reported in this study, the data establish that a para-nitro substituent dramatically suppresses Compound II reduction compared to a para-amino substituent. The target compound's extended para-(4-nitrophenoxymethyl) substituent is expected to further alter reduction kinetics via a combination of inductive electron withdrawal from the nitro group and steric/electronic modulation from the phenoxy linker, positioning it kinetically between 4-nitrobenzoic acid hydrazide and unsubstituted benzoic acid hydrazide (rate constant ~3 × 10⁵ M⁻¹ s⁻¹ for Compound I reduction) [1]. This quantitative difference in rate constants directly impacts the mechanism-based inactivation efficiency of the enzyme.

Myeloperoxidase inhibition Enzyme kinetics Substituent effects

Substituent Hydrophobicity and Compound III Conversion Efficiency in Myeloperoxidase

The efficiency of converting ferric myeloperoxidase to the inactive Compound III state by benzoic acid hydrazide radicals is strongly correlated with Hansch's hydrophobicity constants (π values) of the substituents [1]. More hydrophilic substituents (e.g., amino group, π = -1.23) produce radicals that more effectively hydrogen bond within the distal heme pocket, leading to greater enzyme inactivation. Conversely, hydrophobic and electron-withdrawing substituents (e.g., nitro group, π = -0.28) yield radicals with reduced Compound III conversion capacity [1]. The target compound's para-(4-nitrophenoxymethyl) substituent is predicted to have a higher π value than the simple nitro group due to the additional phenoxy ring, likely falling within a distinct hydrophobicity regime that modulates radical accessibility to the heme pocket differently from both ABAH and 4-nitrobenzoic acid hydrazide.

Myeloperoxidase Radical intermediates Hansch hydrophobicity

Structural Differentiation: Para-Phenoxymethyl Linker vs. Direct Nitro Substitution

The target compound differs from 4-nitrobenzoic acid hydrazide (CAS 636-97-5) and 3-nitrobenzoic acid hydrazide by the insertion of a para-phenoxymethyl (-CH₂-O-C₆H₄-NO₂) linker between the benzoic acid core and the nitroaromatic moiety [1]. This structural extension increases the molecular weight from 181.15 g/mol (4-nitrobenzoic acid hydrazide) to 287.27 g/mol, alters the spatial orientation of the nitro group relative to the hydrazide functionality, and introduces an additional ether oxygen capable of participating in hydrogen bonding interactions [1]. The extended linker provides a longer and more flexible molecular geometry, which may influence binding to enzyme active sites or protein pockets that are inaccessible to the more compact 4-nitrobenzoic acid hydrazide scaffold. Furthermore, the phenoxymethyl group serves as a synthetic handle for further diversification via nucleophilic aromatic substitution or reduction of the nitro group to an amine, enabling the generation of derivative libraries not directly accessible from the simpler parent hydrazide .

Molecular design Synthetic building block Chemical derivatization

4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide: Research and Industrial Application Scenarios Based on Differentiated Evidence


Myeloperoxidase Mechanism Studies Requiring Nitro-Substituted Hydrazide Probes

Researchers investigating the structure-activity relationship of myeloperoxidase inactivation by benzoic acid hydrazides require compounds with electron-withdrawing nitro substituents to probe the role of substrate oxidation potential and radical intermediate stability [1]. The target compound's para-nitroaromatic system offers a distinct electronic profile compared to the widely used 4-aminobenzoic acid hydrazide (ABAH) benchmark, enabling side-by-side comparisons of Compound II reduction kinetics and Compound III conversion efficiency. This scenario is particularly relevant for academic laboratories and pharmaceutical discovery groups studying neutrophil-mediated inflammatory damage where differential myeloperoxidase modulation is being evaluated [1].

Synthesis of Hydrazone and Heterocyclic Derivative Libraries

The hydrazide functional group readily undergoes condensation with aldehydes and ketones to form hydrazones, which are privileged scaffolds in medicinal chemistry with reported antimicrobial and anticancer activities [1]. The target compound's extended phenoxymethyl linker provides a distinct molecular geometry and additional hydrogen-bonding capacity compared to simpler benzoic acid hydrazides, allowing for the exploration of novel chemical space. Procurement of this specific building block enables the generation of derivative libraries that are structurally differentiated from those derived from 4-nitrobenzoic acid hydrazide or unsubstituted benzoic acid hydrazide, which is valuable for hit-to-lead optimization programs and diversity-oriented synthesis campaigns [1].

Radical Intermediate and Redox Chemistry Investigations

The nitro group is a well-established redox-active moiety that can be reduced to amine, nitroso, or hydroxylamine intermediates under controlled conditions [1]. The target compound's para-(4-nitrophenoxymethyl) substitution positions the nitro group at an extended distance from the hydrazide core, which may alter the electronic communication between these two functional groups relative to directly substituted nitrobenzoic acid hydrazides. This structural arrangement makes the compound suitable for fundamental studies on intramolecular electron transfer, radical stabilization, and the effect of molecular architecture on redox behavior [1]. Such studies are relevant for understanding mechanism-based enzyme inactivation and for developing redox-sensitive probes in chemical biology [1].

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